2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile
Description
This compound is a heterocyclic oxazole-4-carbonitrile derivative featuring a 3,4-dihydroisoquinoline sulfonyl group at the para-position of the phenyl ring and a 2-methoxyethylamino substituent at the 5-position of the oxazole core. The sulfonyl group enhances binding affinity to hydrophobic pockets in target proteins, while the methoxyethyl chain may improve aqueous solubility compared to bulkier alkylamino substituents .
Properties
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-(2-methoxyethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-29-13-11-24-22-20(14-23)25-21(30-22)17-6-8-19(9-7-17)31(27,28)26-12-10-16-4-2-3-5-18(16)15-26/h2-9,24H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQCNIAPFFIGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile typically involves several key steps:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents like phosphorus oxychloride (POCl3) or acetic anhydride.
Introduction of the Sulfonyl Group: Sulfonylation can be achieved by reacting the phenyl precursor with sulfonyl chloride (SO2Cl2) in the presence of a base like pyridine or triethylamine.
Substitution with 3,4-Dihydroisoquinoline: This step may involve nucleophilic substitution reactions, where 3,4-dihydroisoquinoline reacts with the sulfonyl phenyl compound under mild conditions.
Addition of the Methoxyethylamino Group: Introduction of the methoxyethylamino group is typically done via amination reactions, using suitable amines and catalysts to facilitate the process.
Industrial Production Methods: Scaling up the synthesis for industrial production often requires optimization of reaction conditions to ensure high yield and purity. This can involve the use of continuous flow reactors, which provide better control over temperature and reaction time, as well as minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often mediated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxazole-4-carbonitrile derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially modifying the phenyl or isoquinoline moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the phenyl ring or the oxazole group using suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Various halides (e.g., bromine, iodine) and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products:
Oxazole derivatives.
Phenyl or isoquinoline substituted products.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for creating more complex molecules, particularly in the design of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes due to its unique structural features.
Medicine: Research has investigated its potential as an antitumor agent, owing to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Industry: The compound finds use in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, in medicinal applications, the compound may inhibit or activate certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous oxazole/pyrimidine derivatives:
Key Observations:
Solubility: The target compound’s 2-methoxyethyl group likely enhances solubility compared to Analog 1’s dimethylaminopropyl group, which may increase metabolic stability but reduce aqueous solubility .
Binding Affinity: The dihydroisoquinoline sulfonyl group in the target compound and Analog 1 provides stronger hydrophobic interactions than Analog 2’s phenyl group, favoring protein-binding pockets .
Computational and Experimental Insights
- Docking Studies: Glide docking () highlights the importance of the sulfonyl group in anchoring the target compound to conserved residues (e.g., lysine or arginine) in kinase active sites. Analog 1’s dimethylaminopropyl chain, however, may induce steric clashes in tighter binding pockets .
- Synthetic Feasibility : The target compound’s synthesis likely follows a route similar to Analog 1, involving condensation of acrylonitrile derivatives with substituted guanidines. Yield optimization (e.g., 18% in Analog 3) remains a challenge due to steric hindrance from sulfonyl groups .
Biological Activity
The compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile represents a novel class of biologically active compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C18H20N4O3S
- Molecular Weight : 368.44 g/mol
- Key Functional Groups :
- Isoquinoline moiety
- Sulfonamide group
- Oxazole ring
- Carbonitrile group
Synthesis
The synthesis of the compound involves several steps, typically including the formation of the oxazole ring followed by the introduction of the sulfonamide and carbonitrile functionalities. The synthetic pathway can be summarized as:
- Formation of the Isoquinoline Derivative : Utilizing known methods for synthesizing isoquinolines.
- Coupling with Sulfonyl Chloride : To introduce the sulfonamide functionality.
- Formation of the Oxazole Ring : Through cyclization reactions.
- Final Modification : Introducing the methoxyethyl and carbonitrile groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxazole derivatives. For instance, related compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar properties.
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | E. coli | MIC = 32 µg/mL |
| Compound B | S. aureus | MIC = 16 µg/mL |
Anticancer Activity
The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and inhibition of tumor growth. In vitro studies have shown that related oxazole derivatives can inhibit cancer cell proliferation in various cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Inhibition of growth |
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells.
- Antibiofilm Formation : Related compounds have demonstrated efficacy in disrupting biofilm formation in pathogenic bacteria.
Case Studies
-
Study on Antimicrobial Efficacy :
- A recent study evaluated a series of oxazole derivatives for their antimicrobial properties against common pathogens. The results indicated that modifications to the phenyl ring significantly enhanced activity against resistant strains.
-
Anticancer Evaluation :
- Another research project focused on evaluating the anticancer potential of similar compounds in vitro and in vivo, demonstrating that certain derivatives could significantly reduce tumor size in mouse models.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for achieving high purity?
The synthesis typically involves a multi-step process:
- Oxazole ring formation : Cyclization of precursors (e.g., α-bromo ketones with nitriles) under basic conditions.
- Sulfonylation : Introduction of the 3,4-dihydroisoquinoline sulfonyl group via reaction with sulfonyl chlorides, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .
- Amino group functionalization : The 2-methoxyethylamino moiety is introduced via nucleophilic substitution or reductive amination, often using polar aprotic solvents (e.g., DMF) at controlled temperatures (50–80°C) .
Critical conditions : Strict moisture control during sulfonylation, precise stoichiometry in cyclization, and purification via column chromatography or recrystallization to isolate intermediates .
Q. Which analytical techniques are essential for confirming structural integrity and purity during synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integration (e.g., sulfonyl protons at δ 3.5–4.0 ppm, oxazole carbons at ~150–160 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 467.14) .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Detects key bonds (e.g., C≡N stretch at ~2200 cm⁻¹, sulfonyl S=O at 1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
Discrepancies may arise from variations in assay conditions or compound purity. Methodological strategies include:
- Orthogonal assays : Validate enzyme inhibition (e.g., acetylcholinesterase) using fluorometric and colorimetric assays to cross-check IC₅₀ values .
- Batch-to-batch consistency checks : Ensure purity via HPLC and quantify impurities (e.g., residual solvents) that may antagonize activity .
- Structural analogs comparison : Test derivatives (e.g., replacing the 2-methoxyethyl group with pyrrolidinyl) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., normalized inhibition percentages at 10 µM) .
Q. What strategies optimize the reaction yield of the sulfonylation step in synthesis?
- Catalyst screening : Use DMAP or triethylamine to enhance nucleophilicity of the sulfonyl chloride acceptor .
- Solvent optimization : Anhydrous dichloromethane or THF minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Temperature control : Reactions at 0–5°C reduce thermal degradation of intermediates .
- Design of Experiments (DoE) : Apply factorial designs to identify optimal molar ratios (e.g., 1.2:1 sulfonyl chloride to oxazole precursor) .
Q. How do modifications to the sulfonyl or methoxyethyl groups impact biological activity?
- Sulfonyl group : Replacing 3,4-dihydroisoquinoline with piperidine sulfonyl reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets (e.g., 2-fold increase in AChE inhibition) .
- Methoxyethyl group : Substituting with bulkier groups (e.g., benzylamino) improves membrane permeability but may reduce solubility. Ethylene glycol linkers balance lipophilicity and solubility .
- SAR validation : Use molecular docking to predict interactions (e.g., sulfonyl oxygen hydrogen bonding with Tyr337 in AChE) and validate via mutagenesis studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
